molecular formula C20H25NO8 B12423856 N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B12423856
M. Wt: 407.4 g/mol
InChI Key: KJAWXHNSLFJNTM-BUIAKZPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KU-32 is synthesized through a series of chemical reactions involving novobiocin as a starting material. The synthetic route typically involves the modification of the novobiocin structure to enhance its inhibitory activity against heat shock protein 90. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

The industrial production of KU-32 involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to achieve higher yields and purity. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

KU-32 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of KU-32, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

KU-32 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By inhibiting heat shock protein 90, KU-32 disrupts the function of these client proteins, leading to the induction of the heat shock response. This response helps protect cells from stress-induced damage by enhancing the expression of other heat shock proteins and promoting cellular repair mechanisms .

Comparison with Similar Compounds

KU-32 is unique among heat shock protein 90 inhibitors due to its novobiocin-based structure. Similar compounds include:

Properties

Molecular Formula

C20H25NO8

Molecular Weight

407.4 g/mol

IUPAC Name

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m0/s1

InChI Key

KJAWXHNSLFJNTM-BUIAKZPTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)(C)C)OC)O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O

Origin of Product

United States

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